2,3-Diphenyl-1,2-dihydronaphthalene
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Overview
Description
2,3-Diphenyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C22H18 It is a derivative of naphthalene, characterized by the presence of two phenyl groups attached to the 2 and 3 positions of the dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1,2-dihydronaphthalene typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2-diphenyl-1-phenylethanone using a Lewis acid catalyst. The reaction is carried out under reflux conditions in an inert solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-diphenylnaphthalene.
Reduction: Reduction reactions can convert it to 2,3-diphenyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be used for substitution reactions.
Major Products:
Oxidation: 2,3-Diphenylnaphthalene.
Reduction: 2,3-Diphenyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diphenyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of molecular interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1,2-dihydronaphthalene involves its interaction with molecular targets through its phenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, as a ligand, it can bind to receptors and modulate their activity .
Comparison with Similar Compounds
1,2-Dihydronaphthalene: Lacks the phenyl groups, making it less sterically hindered.
2,3-Diphenylnaphthalene: An oxidized form with a fully aromatic naphthalene ring.
2,3-Diphenyl-1,2,3,4-tetrahydronaphthalene: A reduced form with additional hydrogen atoms.
Uniqueness: 2,3-Diphenyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of two phenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C22H18 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2,3-diphenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C22H18/c1-3-9-17(10-4-1)21-15-19-13-7-8-14-20(19)16-22(21)18-11-5-2-6-12-18/h1-15,22H,16H2 |
InChI Key |
SRRABFUMFKGGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=CC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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